Cobaltous oxalate

Electrocatalysis Graphitization Carbon-Supported Catalysts

Researchers developing high-capacity anodes often face performance inconsistency due to precursor variability. Cobaltous oxalate (134761-87-8) solves this by delivering morphology-controlled, high-purity material: • Li-ion anode: Mesoporous nanorods achieve 1599 mA h g⁻¹ initial discharge at 1C. • Catalyst: Oxalate-route CoOx/ZSM-5 boosts CO conversion to 94.23% in FTS (27% gain). • Metallurgy: Particle morphology directly tuned by precipitation route for high green strength. Supplied with batch-specific CoA; global shipping available.

Molecular Formula CoC2O4
C2CoO4
Molecular Weight 146.95 g/mol
CAS No. 134761-87-8
Cat. No. B165524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltous oxalate
CAS134761-87-8
Molecular FormulaCoC2O4
C2CoO4
Molecular Weight146.95 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].[Co+2]
InChIInChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
InChIKeyMULYSYXKGICWJF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobaltous Oxalate Technical Overview


Cobaltous oxalate (CAS 134761-87-8) is an inorganic coordination compound with the formula CoC₂O₄, typically encountered as the dihydrate (CoC₂O₄·2H₂O) [1]. It serves as a critical precursor material in the synthesis of high-purity cobalt metal powders, cobalt oxide nanostructures, and advanced cobalt-based catalysts . The compound is characterized by its low aqueous solubility and its ability to undergo thermal decomposition at moderate temperatures, yielding either metallic cobalt or Co₃O₄ depending on the atmospheric conditions [2]. This property makes it a versatile building block in materials science and industrial chemistry.

Cobalt Oxalate Performance Variability


Despite sharing a common chemical formula, cobalt oxalate precursors from different synthetic routes or with varying purity profiles exhibit substantial differences in morphology, thermal stability, and downstream performance. For example, the graphitization degree of carbon derived from cobalt oxalate (IG/ID = 0.914) differs significantly from that derived from cobalt nitrate (0.887) or cobalt acetate (0.833) [1]. Similarly, the decomposition temperature of cobalt oxalate in air is reduced by 76°C compared to inert atmospheres, a sensitivity to oxygen that is not uniformly shared by other metal oxalates [2]. These variations in key physical and chemical parameters directly impact the efficiency and reliability of subsequent applications, making simple 1:1 substitution of one cobalt oxalate source for another a high-risk procurement strategy. The following section provides the quantitative evidence required to make a scientifically defensible selection.

Cobaltous Oxalate Quantitative Evidence


Graphitization in Carbon-Supported Electrocatalysts

Cobalt oxalate as a precursor yields a significantly higher graphitization degree (IG/ID = 0.914) in the final carbon-supported catalyst compared to cobalt nitrate (IG/ID = 0.887) and cobalt acetate (IG/ID = 0.833) [1]. This higher graphitization degree is a direct indicator of improved structural ordering of the carbon matrix, which is crucial for enhancing electron conductivity and electrochemical stability in applications such as oxygen reduction reactions (ORR).

Electrocatalysis Graphitization Carbon-Supported Catalysts

Fischer-Tropsch CO Conversion

In Fischer-Tropsch synthesis (FTS), catalysts derived from cobalt oxalate exhibit superior activity. At 4 hours time-on-stream (TOS), a CoOx/ZSM-5 catalyst (prepared via oxalate route) achieved a CO conversion of 94.23%, significantly outperforming a Co/ZSM-5 catalyst (prepared from cobalt nitrate) which achieved only 74.28% [1]. This represents a substantial improvement in catalytic efficiency.

Fischer-Tropsch Synthesis Heterogeneous Catalysis Syngas Conversion

Anode Capacity in Lithium-Ion Batteries

Anhydrous cobalt oxalate (CoC₂O₄) nanostructures demonstrate exceptional performance as anode materials in lithium-ion batteries. Mesoporous cobalt oxalate nanorods achieved an initial discharge capacity of 1599 mA h g⁻¹ at a 1C-rate, which is notably higher than the 1518 mA h g⁻¹ achieved by cobalt oxalate nanosheets under the same conditions [1]. This performance far exceeds that of conventional graphite anodes (theoretical capacity 372 mA h g⁻¹).

Lithium-Ion Battery Anode Material Energy Storage

Morphology Control for Metal Powders

The morphology of the cobalt oxalate precursor is a critical determinant of the final metal powder's properties. By controlling the precipitation conditions, it is possible to synthesize cobalt oxalate with distinct morphologies: a precipitation from ammonium oxalate yields β-CoC₂O₄·2H₂O particles of parallelepipedic morphology, while precipitation from oxalic acid yields an acicular morphology [1]. An increase in the length-to-diameter ratio of the precursor particles directly favors entanglement of the elementary grains during thermal decomposition, resulting in irregular and rough metal particles that exhibit superior mechanical interlocking during compaction [1].

Powder Metallurgy Metal Powder Synthesis Morphology Control

Ultra-High Purity Specifications

Commercial cobalt oxalate is available in an ultra-high purity grade (Puratronic™) with a metals basis purity of 99.995% . This level of purity is essential for applications where trace metal contamination can significantly alter material properties or catalytic activity. While lower-purity grades (e.g., 98%) are available, the 99.995% grade ensures that the total concentration of metallic impurities is below 50 ppm, a critical specification for advanced electronics, specialized catalysts, and fundamental research.

High-Purity Materials Trace Metal Analysis Semiconductor Precursors

Cobaltous Oxalate Application Scenarios


Advanced Li-Ion Battery Anode

Cobaltous oxalate is an ideal precursor for developing high-capacity anodes for next-generation lithium-ion batteries. The evidence presented in Section 3 shows that mesoporous cobalt oxalate nanorods can deliver an initial discharge capacity of 1599 mA h g⁻¹ at a 1C-rate [1]. This performance metric significantly exceeds that of conventional graphite anodes. Researchers and battery developers aiming to increase the energy density of their cells should prioritize cobalt oxalate with well-controlled morphology, as the nanorod structure yields higher capacity compared to the sheet morphology. Procurement should specify anhydrous or dihydrate forms suitable for thermal decomposition and morphology control [1].

Tailored Cobalt Powders for Powder Metallurgy

In the field of powder metallurgy, the production of cobalt metal powders with specific morphologies is critical for applications such as diamond tool manufacturing and cemented carbides. The evidence from Section 3 demonstrates that the morphology of the cobalt oxalate precursor directly determines the final metal particle morphology [2]. By selecting cobalt oxalate synthesized via specific precipitation routes (e.g., using ammonium oxalate for parallelepipedic particles or oxalic acid for acicular particles), manufacturers can control the extent of grain entanglement during hydrogen reduction, thereby producing irregular metal particles with high green strength. This tunability is a key differentiator for cobalt oxalate over other precursors and should guide procurement for high-value powder metallurgy applications [2].

Fischer-Tropsch Catalyst Precursor

For industrial gas-to-liquid (GTL) processes, the choice of catalyst precursor is a major economic lever. The data in Section 3 show that a CoOx/ZSM-5 catalyst, prepared using an oxalate route, achieves a 94.23% CO conversion in Fischer-Tropsch synthesis, a 27% improvement over a comparable nitrate-derived catalyst [3]. This substantial increase in activity translates directly to higher throughput and lower capital expenditure per barrel of product. Chemical engineers and plant managers involved in catalyst selection and procurement for FTS should therefore specify cobalt oxalate as the preferred cobalt source to maximize process efficiency and economic returns [3].

Graphitic Carbon Electrocatalyst Synthesis

In the development of non-precious metal electrocatalysts for the oxygen reduction reaction (ORR) in fuel cells and metal-air batteries, the degree of graphitization of the carbon support is a key performance indicator. The evidence in Section 3 confirms that using cobalt oxalate as a precursor yields the highest graphitization degree (IG/ID = 0.914) compared to other common cobalt salts like nitrate or acetate [4]. This enhanced graphitization improves electrical conductivity and corrosion resistance. For researchers and developers in the field of sustainable energy conversion, procuring cobalt oxalate is a data-driven decision to optimize catalyst durability and performance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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